N-cyclohexyl-N'-(4-methylbenzyl)urea

Description

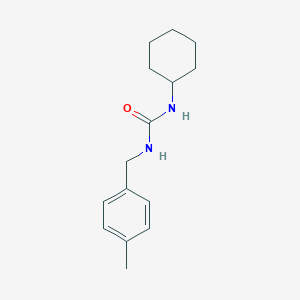

N-Cyclohexyl-N'-(4-methylbenzyl)urea is a urea-based compound characterized by a cyclohexyl group attached to one nitrogen atom and a 4-methylbenzyl substituent on the adjacent nitrogen. Urea derivatives are known for their ability to form hydrogen bonds with key residues in the sEH active site, making them potent inhibitors .

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35g/mol |

IUPAC Name |

1-cyclohexyl-3-[(4-methylphenyl)methyl]urea |

InChI |

InChI=1S/C15H22N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18) |

InChI Key |

APEQGNADSFIBLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Cyclohexyl-N'-(4-Methylbenzyl)Urea and Analogs

Binding Affinity and Selectivity

- Hydrogen Bonding : All analogs utilize urea’s oxygen and NH groups to form hydrogen bonds with D335, Y383, and Y466, critical for anchoring the inhibitor in the active site .

- Hydrophobic Interactions : The 4-methylbenzyl group in the target compound likely engages with the F267 hydrophobic pocket, similar to CPU’s phenylpropyl chain . However, the methyl group may offer reduced steric hindrance compared to CPU’s bulkier substituent.

- Electronic Effects : CIU’s iodine atom enhances binding via halogen bonding, whereas the methyl group in the target compound may prioritize lipophilicity over polar interactions .

Research Findings and Implications

Efficacy in Enzyme Inhibition

While direct data on this compound is lacking, its structural analogs demonstrate:

- CIU: IC₅₀ values in the nanomolar range due to strong halogen bonding .

- CPU : Moderate potency but improved tissue penetration due to its alkyl chain .

- TPPU : Broad therapeutic use attributed to its trifluoromethoxy group, which balances potency and stability .

Potential Advantages of this compound

- The 4-methyl group may enhance metabolic stability compared to halogenated analogs (e.g., CIU) by avoiding dehalogenation pathways.

- Increased lipophilicity could improve blood-brain barrier penetration, making it suitable for neurological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.